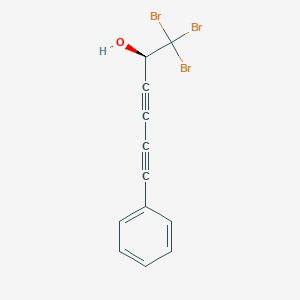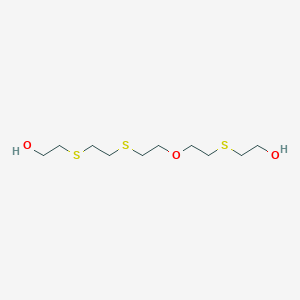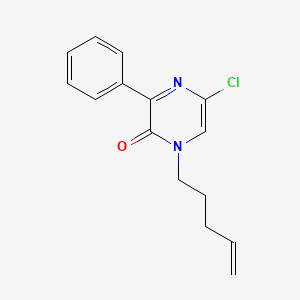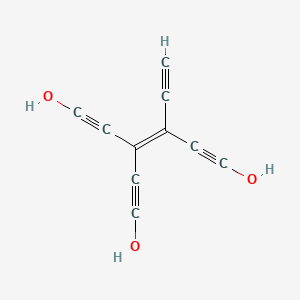
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is a complex organic compound characterized by multiple functional groups, including ethynyl, hydroxyethynyl, and diyne groups. This compound is notable for its unique structure, which includes both triple and double bonds, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diyne Backbone: The initial step involves the formation of the hex-3-ene-1,5-diyne backbone through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Introduction of Ethynyl and Hydroxyethynyl Groups: Subsequent steps involve the introduction of ethynyl and hydroxyethynyl groups through nucleophilic addition reactions. These reactions often require the use of strong bases like sodium amide (NaNH2) and solvents such as liquid ammonia.
Final Functionalization: The final step includes the functionalization of the compound to introduce the hydroxy groups, typically achieved through hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethynyl groups, where nucleophiles like halides or amines replace the hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect biological pathways. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity by generating reactive oxygen species (ROS) and other intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexene-1,5-diyne-1,6-diol: Lacks the ethynyl and hydroxyethynyl groups, making it less reactive.
4-Ethynyl-3-hexene-1,5-diyne-1,6-diol: Similar structure but different functional group positioning.
3-(Hydroxyethynyl)-4-ethynyl-3-hexene-1,5-diyne-1,6-diol: A closely related compound with slight variations in functional groups.
Uniqueness
3-Ethynyl-4-(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of ethynyl, hydroxyethynyl, and diyne groups, which confer distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
823813-76-9 |
|---|---|
Formule moléculaire |
C10H4O3 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
3-ethynyl-4-(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1,11-13H |
Clé InChI |
QCYXLORUSUQBCK-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#CO)C#CO)C#CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


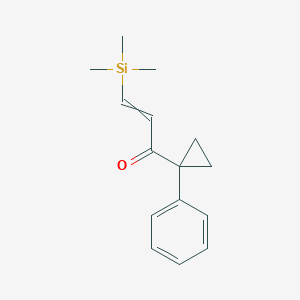
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
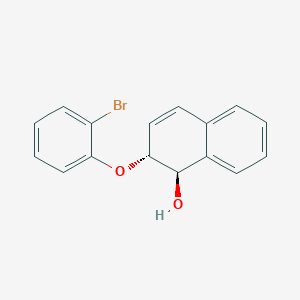

![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
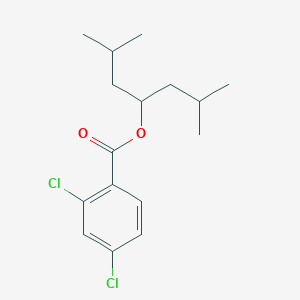

![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
